molecular formula C7H11BrO2 B1598216 tert-Butyl 2-bromoacrylate CAS No. 79762-78-0

tert-Butyl 2-bromoacrylate

Cat. No.: B1598216
CAS No.: 79762-78-0
M. Wt: 207.06 g/mol
InChI Key: GWIIOMWMVVSZJE-UHFFFAOYSA-N
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Description

Tert-Butyl 2-bromoacrylate is used for fast, easy, and consistent manufacturing of repellency coating, lubrication coating, particle modification coating, adhesion promotion coating, or fluorescent coating . It is also known as α-Bromo-tert-butyl acrylate .


Synthesis Analysis

A variety of tert-butyl esters were synthesized from several different carboxylic acids at high yields . This system features the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .


Molecular Structure Analysis

The linear formula of this compound is CH2C(Br)CO2C(CH3)3 . The molecular weight is 207.07 .


Chemical Reactions Analysis

This compound was used as an initiator in the atom transfer radical polymerisation (ATRP) of 2-(acetoacetoxy)ethyl methacrylate (AEMA) .


Physical And Chemical Properties Analysis

This compound has a boiling point of 80-85 °C/35 mmHg (lit.) . The density is 1.277 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.458 (lit.) .

Scientific Research Applications

Atom Transfer Radical Polymerization

  • Polymer Synthesis : tert-Butyl acrylate is utilized in atom transfer radical polymerization (ATRP) for controlled polymerizations, producing low molecular weight polymers with narrow distributions. This method is critical for synthesizing block copolymers and poly(acrylic acid) through hydrolysis (Davis & Matyjaszewski, 2000).
  • Hyperbranched Polymers : A macroinimer approach involving tert-butyl acrylate leads to hyperbranched or highly branched polymers, characterized by a compact nature and narrow polydispersity indices (Cheng, Simon, Hartenstein, & Müller, 2000).

Polymer Stabilization

Block Copolymer Synthesis

  • Copolymer Synthesis : tert-Butyl acrylate is used to synthesize ABA block copolymers, with notable application in polymer chemistry for producing materials with specific properties (Bednarek, Biedroń, & Kubisa, 1999).

Graft Copolymers

  • Amphiphilic Graft Copolymer : Research includes the synthesis of amphiphilic graft copolymers with a hydrophilic poly(acrylic acid) backbone and hydrophobic poly(propylene oxide) side chains, demonstrating the versatility of tert-butyl acrylate in creating diverse polymers (Li, Zhang, Yang, Li, Hu, Feng, Zhai, Lu, & Huang, 2010).

Functionalized Polymer Synthesis

  • Primary Amine End-Functional Polymers : Synthesis of primary amine end-functional poly(tert-butyl acrylates) has been achieved, highlighting the adaptability of tert-butyl acrylate in functional polymer production (Monge, Giani, Ruiz, Cavalier, & Robin, 2007).

Nanoparticle Encapsulation

  • Nanosilica Coating : Encapsulation of nanosilica with tert-butyl acrylate polymer by in situ polymerization has been reported, underlining the material's utility in advanced materials science (Sondi, Fedynyshyn, Sinta, & Matijević, 2000).

Mechanism of Action

Target of Action

It is often used in polymerization reactions , suggesting that its targets could be the monomers or initiators involved in these reactions.

Mode of Action

tert-Butyl 2-bromoacrylate likely interacts with its targets through a chemical reaction, given its use in polymerization . The bromine atom in the molecule may be particularly reactive, allowing the compound to participate in various chemical transformations.

Result of Action

The molecular and cellular effects of This compound are likely to be highly context-dependent, given its use as a chemical reagent in polymerization reactions . The exact outcomes would depend on the other compounds present and the specific conditions of the reaction.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids, Acute Inhalation Toxicity - Vapors, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) .

Future Directions

Tert-Butyl 2-bromoacrylate is used for fast, easy, and consistent manufacturing of various types of coatings . Its use as an initiator in the atom transfer radical polymerisation (ATRP) of 2-(acetoacetoxy)ethyl methacrylate (AEMA) suggests potential applications in polymer science .

Biochemical Analysis

Biochemical Properties

tert-Butyl 2-bromoacrylate plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be involved in the atom transfer radical polymerization (ATRP) of 2-(acetoacetoxy)ethyl methacrylate (AEMA), where it acts as an initiator . This interaction highlights its importance in the synthesis of complex biomolecules.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes can lead to changes in cell behavior and function, making it a valuable tool in biochemical research .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and other molecular processes, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental designs. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the need for careful monitoring of its use in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects. It is crucial to determine the appropriate dosage to avoid potential toxicity and ensure the desired biochemical outcomes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its impact on cellular function .

Properties

IUPAC Name

tert-butyl 2-bromoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-5(8)6(9)10-7(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIIOMWMVVSZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404038
Record name tert-Butyl 2-bromoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79762-78-0
Record name tert-Butyl 2-bromoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-bromoprop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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